molecular formula C10H13ClN2S B1363992 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride CAS No. 5455-64-1

2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride

Cat. No. B1363992
CAS RN: 5455-64-1
M. Wt: 228.74 g/mol
InChI Key: NBMZJZXZDLSANU-UHFFFAOYSA-N
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Description

“2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride” is a chemical compound with the molecular formula C10H13ClN2S . It has a molecular weight of 228.74 g/mol. This compound has been gaining attention in the scientific community due to its potential applications.


Molecular Structure Analysis

The InChI code for “2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride” is 1S/C10H12N2S.ClH/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Anticytokine Agents

2-Benzylsulfanyl-4,5-dihydro-1H-imidazole hydrochloride derivatives have been explored for their potential as anticytokine agents. These compounds, particularly those with modifications at the 2 position, have demonstrated significant inhibitory effects on cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) (Laufer, Striegel, & Wagner, 2002).

Novel Fused Heterocyclic Ring Systems

Research has been conducted on the transformation of 2-chloro-4,5-dihydroimidazole into novel fused heterocyclic ring systems, demonstrating the versatility of this compound in creating diverse molecular structures (Kornicka, Sa̧czewski, & Gdaniec, 2006).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies of benzylsulfanyl imidazole derivatives have provided insights into the molecular features contributing to their efficacy as cytokine release inhibitors. These studies help in understanding the structural requirements for optimizing their biological activity (Singh & Sharma, 2007).

Cytotoxicity Testing

The compound's derivatives have been tested for cytotoxic potency against human cancer cell lines. This research contributes to understanding the relationships between structure and antitumor activity, aiding in the development of potential cancer treatments (Balewski et al., 2020).

Antibacterial and Antifungal Activity

Derivatives of 2-benzylsulfanyl-4,5-dihydro-1H-imidazole hydrochloride have demonstrated significant antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (ANISETTI & Reddy, 2012).

Potential Antihypertensive Agents

These compounds have also been evaluated for their cardiovascular effects, specifically as potential antihypertensive agents, indicating their possible therapeutic applications in cardiovascular diseases (Touzeau et al., 2003).

properties

IUPAC Name

2-benzylsulfanyl-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.ClH/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMZJZXZDLSANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384509
Record name 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride

CAS RN

5455-64-1
Record name NSC23479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzylsulfanyl-4,5-dihydro-1H-imidazole Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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